N-(1H-indol-5-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide N-(1H-indol-5-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9691971
InChI: InChI=1S/C20H19N3O2/c1-25-19-4-2-3-18-16(19)8-11-23(18)12-9-20(24)22-15-5-6-17-14(13-15)7-10-21-17/h2-8,10-11,13,21H,9,12H2,1H3,(H,22,24)
SMILES: COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC4=C(C=C3)NC=C4
Molecular Formula: C20H19N3O2
Molecular Weight: 333.4 g/mol

N-(1H-indol-5-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide

CAS No.:

Cat. No.: VC9691971

Molecular Formula: C20H19N3O2

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-indol-5-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide -

Specification

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
IUPAC Name N-(1H-indol-5-yl)-3-(4-methoxyindol-1-yl)propanamide
Standard InChI InChI=1S/C20H19N3O2/c1-25-19-4-2-3-18-16(19)8-11-23(18)12-9-20(24)22-15-5-6-17-14(13-15)7-10-21-17/h2-8,10-11,13,21H,9,12H2,1H3,(H,22,24)
Standard InChI Key NRSQLTDTXKFFDB-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC4=C(C=C3)NC=C4
Canonical SMILES COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC4=C(C=C3)NC=C4

Introduction

Synthesis and Preparation

The synthesis of indole derivatives often involves methods like the Fischer indole synthesis or the Bartoli indole synthesis. These methods allow for the formation of the indole ring from simpler precursors. For compounds with specific substituents like methoxy groups, additional steps may be required to introduce these functionalities.

Biological Activities

Indole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For example, some indole-based compounds have shown potent anti-proliferative activity against cancer cell lines, as demonstrated in studies involving similar indole derivatives .

Research Findings and Applications

While specific research findings on N-(1H-indol-5-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide are not available, indole derivatives in general have been extensively studied for their therapeutic potential. Their ability to interact with biological targets makes them promising candidates for drug development.

Compound TypeBiological ActivityExample
Indole DerivativesAnti-proliferativeAdamantan-1-yl-indol-3-yl derivatives
Indole HydrazidesAntimicrobialIndole-bearing hydrazides

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